5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline
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Overview
Description
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline is a chemical compound with the molecular formula C11H16ClN3O2S and a molecular weight of 289.78 g/mol . It is primarily used in proteomics research and is known for its unique chemical structure that includes a chloro group, a sulfonyl group, and a piperazine ring .
Preparation Methods
The synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by sulfonylation to introduce the sulfonyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is utilized in proteomics research to study protein interactions and functions . Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of various chemical intermediates .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, while the piperazine ring enhances the compound’s stability and bioavailability . The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline can be compared with similar compounds such as:
2-Chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline: This compound has a similar structure but differs in the position of the chloro and sulfonyl groups.
®-5-Chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-N’-[(tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine mesylate: This compound includes a pyrimidine ring and is used as a selective inhibitor of tyrosine kinase.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H16ClN3O2S |
---|---|
Molecular Weight |
289.78 g/mol |
IUPAC Name |
5-chloro-2-(4-methylpiperazin-1-yl)sulfonylaniline |
InChI |
InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3 |
InChI Key |
WQYGGQRZILYUTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
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